4-壬基苯硼酸

概览

描述

4-Nonylphenylboronic acid is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), with an IC 50 of 9.1nM . It has 870x selectivity for FAAH over the related enzyme MAGL, which it inhibits with an IC 50 of 7900nM . It is also a weaker inhibitor of the enzymes endothelial lipase and lipoprotein lipase .

Molecular Structure Analysis

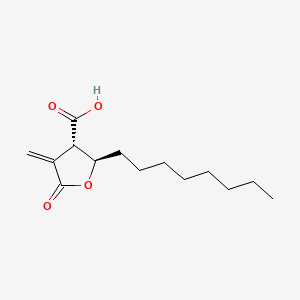

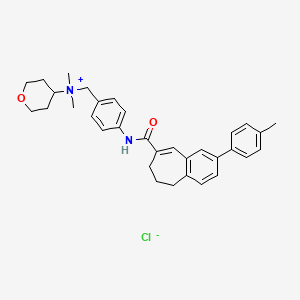

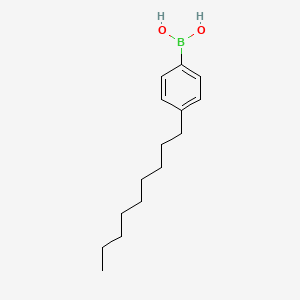

The molecular formula of 4-Nonylphenylboronic acid is C15H25BO2 . It has a molar mass of 248.17 g/mol . The structure includes a phenyl ring attached to a nonyl chain and a boronic acid group .Physical And Chemical Properties Analysis

4-Nonylphenylboronic acid has a density of 1.0±0.1 g/cm3 . Its boiling point is 385.3±35.0 °C at 760 mmHg . The vapour pressure is 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 66.9±3.0 kJ/mol . The flash point is 186.8±25.9 °C . The index of refraction is 1.501 .科研应用

选择性富集和分析小分子化合物

4-壬基苯硼酸衍生物已被应用于质谱领域。张、郑和倪(2015年)的一项研究讨论了硼酸功能化材料在基质辅助激光解吸/离子化飞行时间质谱(MALDI-TOF MS)中对具有邻二醇的小分子化合物进行选择性富集和分析的用途。这种方法在富集和辅助目标分子离子化的质谱分析中具有优势,表明石墨烯基基质在小分子分析中的新应用(Zhang, Zheng, & Ni, 2015)。

生物正交偶联反应

由苯硼酸形成的硼-氮杂环已被研究用于生物正交偶联反应的潜力。Dilek等人(2015年)展示了在稀释的中性水溶液中快速形成稳定的硼-氮杂环,突出了其在蛋白质偶联中的应用。这种反应对蛋白质功能团是正交的,对于在生理兼容条件下的偶联是重要的(Dilek, Lei, Mukherjee, & Bane, 2015)。

重要中间体的合成

芳基硼酸化合物,包括4-壬基苯硼酸衍生物,由于其低毒性、良好的热稳定性和与各种功能团的兼容性,在有机合成中是重要的中间体。张达(2015年)讨论了特定芳基硼酸化合物的合成,突出了其作为有机合成中间体的重要性以及在市场上的潜力(Zhang Da, 2015)。

光动力疗法和双光子成像中的应用

苯硼酸功能化材料在光动力疗法和双光子成像中有应用。李和刘(2021年)合成了一种苯硼酸功能化吡啶衍生物用于亲水纳米棒。这些纳米棒对活细胞上唾液酸的成像具有特异性和高效性,并可用于有效的癌细胞治疗,为图像引导治疗提供了新的前景(Li & Liu, 2021)。

药物传递系统

硼酸,包括4-壬基苯硼酸,已被研究用于药物传递系统的潜在用途。Siddiqui等人(2016年)探索了4-甲醛基苯硼酸共轭壳聚糖纳米颗粒用于胰岛素传递,展示了这些材料在开发用于糖尿病治疗的自调节胰岛素传递系统中的潜力(Siddiqui, Billa, Roberts, & Osei, 2016)。

有机合成中的催化

苯硼酸在有机合成中用作催化剂。

Nemouchi等人(2012年)报告了苯硼酸作为合成四氢苯并[b]吡喃的无毒催化剂的应用,突出了其在操作简单性、反应时间短和环境效益方面的优势(Nemouchi, Boulcina, Carboni, & Debache, 2012)。

电化学传感

4-Nonylphenylboronic acid derivatives have been utilized in the development of electrochemical sensors. Mao et al. (2017) prepared novel nanosheets functionalized with poly(4-vinylphenylboronic acid) for the simultaneous electrochemical determination of catechol and hydroquinone. This material exhibits excellent sensing capabilities due to the synergistic effects of its components, offering significant potential in electrochemical sensing applications (Mao et al., 2017).

晶体工程和超分子组装

苯硼酸,包括4-壬基苯硼酸衍生物,在晶体工程和超分子组装的设计中起着重要作用。Wright和Vinod(2003)讨论了合成m-三苯基衍生物用作晶体工程中的构件的潜在用途,展示了苯硼酸在构建复杂分子结构中的作用 (Wright & Vinod, 2003)。

Safety And Hazards

4-Nonylphenylboronic acid should be handled with care. Avoid dust formation, breathing mist, gas or vapours . Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

性质

IUPAC Name |

(4-nonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25BO2/c1-2-3-4-5-6-7-8-9-14-10-12-15(13-11-14)16(17)18/h10-13,17-18H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VONVJOGSLHAKOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CCCCCCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10404611 | |

| Record name | 4-Nonylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nonylphenylboronic acid | |

CAS RN |

256383-45-6 | |

| Record name | B-(4-Nonylphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=256383-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nonylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-NONYLPHENYL)BORONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SY8DS7Y3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。